5-Bromo-1-methyl-1H,1'H-3,4'-biindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H,1’H-3,4’-biindole is a heterocyclic compound that features a bromine atom and a methyl group attached to an indole framework Indoles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole typically involves the bromination of 1-methylindole followed by a coupling reaction to form the biindole structure. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the coupling reaction may be facilitated by a palladium catalyst under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H,1’H-3,4’-biindole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole framework can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
5-Bromo-1-methyl-1H,1’H-3,4’-biindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the indole framework is known to interact with a variety of biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoindole: Lacks the methyl group, which can affect its reactivity and biological activity.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
Uniqueness
5-Bromo-1-methyl-1H,1’H-3,4’-biindole is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern makes it a versatile compound for various applications .
Properties
CAS No. |
89346-31-6 |
---|---|
Molecular Formula |
C17H13BrN2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
5-bromo-3-(1H-indol-4-yl)-1-methylindole |
InChI |
InChI=1S/C17H13BrN2/c1-20-10-15(14-9-11(18)5-6-17(14)20)12-3-2-4-16-13(12)7-8-19-16/h2-10,19H,1H3 |
InChI Key |
VZIHKGJQDGHLQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.